molecular formula C8H18Cl2N2O B1428513 Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride CAS No. 1014712-76-5

Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride

Cat. No. B1428513
M. Wt: 229.14 g/mol
InChI Key: BBOULHJMNLHWEO-KTNFEBOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the CAS Number: 1014712-76-5 . Its linear formula is C8H18CL2N2O .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 229.15 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, density are not available in the current resources.

Scientific Research Applications

Synthesis and Stereochemistry

Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride is involved in complex chemical syntheses and stereochemistry studies. For example, it's used in the synthesis of azabicyclic compounds by reacting enamine with dichloropropane, leading to thermodynamically stable isomers and amino alcohols. These compounds are essential in understanding molecular configurations and conformations through chemical and NMR spectroscopic methods (Nemes, Janke, & Scheiber, 1993).

Structural and Conformational Analysis

The compound's structural framework provides insights into stereochemistry. For instance, 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonanes exhibit double chair conformation, which is crucial in understanding molecular structure and behavior in solutions (Klepikova et al., 2003). Additionally, the synthesis and conformational study of substituted azabicyclo nonanes shed light on their flattened chair-chair conformations, providing valuable data for molecular design and drug development (Fernández et al., 1992).

Peptidomimetic Applications

The compound is pivotal in creating constrained peptidomimetics. These are crucial in drug discovery for mimicking peptide structures and functions, offering a platform for structure-activity studies in peptide-based drug development (Mandal et al., 2005).

Analytical Method Development

The compound's unique structure aids in developing analytical methods, like high-performance liquid chromatography (HPLC), to separate and identify isomers. This is crucial in ensuring the purity and efficacy of pharmaceutical compounds (Krishna et al., 2009).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and inhalation of vapor or mist when handling this compound . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

(1R,5S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H/t6?,7-,8+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOULHJMNLHWEO-KTNFEBOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 2
Reactant of Route 2
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 3
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 4
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 5
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 6
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride

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